
(4-Chloro-2,6-difluorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2,6-difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11ClF2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane typically involves the reaction of (4-Chloro-2,6-difluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sensitive organosilicon compound. The general reaction scheme is as follows:
(4−Chloro−2,6−difluorophenyl)MgBr+(CH3)3SiCl→(4−Chloro−2,6−difluorophenyl)Si(CH3)3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2,6-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. Reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce a range of phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-2,6-difluorophenyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism by which (4-Chloro-2,6-difluorophenyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. Additionally, the phenyl ring’s substituents (chlorine and fluorine) can influence the compound’s reactivity and interactions with other molecules through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)trimethylsilane
- (2,6-Difluorophenyl)trimethylsilane
- (4-Bromo-2,6-difluorophenyl)trimethylsilane
Uniqueness
(4-Chloro-2,6-difluorophenyl)trimethylsilane is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and fluorine) can significantly influence the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H11ClF2Si |
|---|---|
Peso molecular |
220.72 g/mol |
Nombre IUPAC |
(4-chloro-2,6-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11ClF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Clave InChI |
ZYXXBQAFWNPMGX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=C(C=C1F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


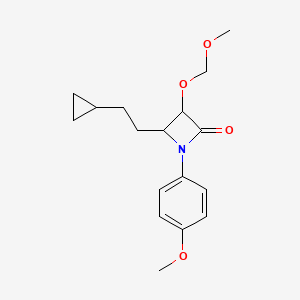

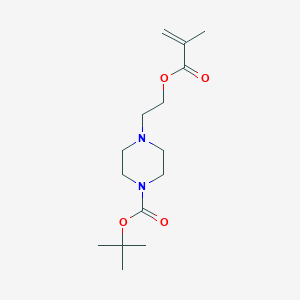


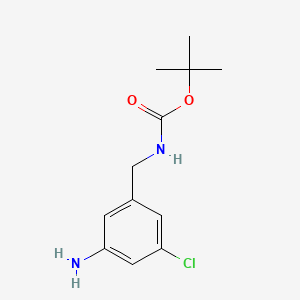
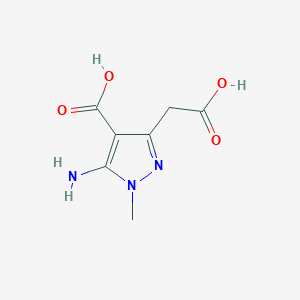


![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)

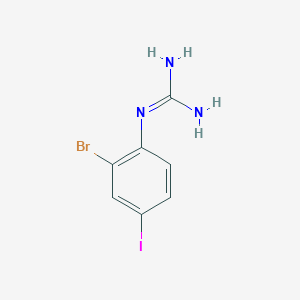
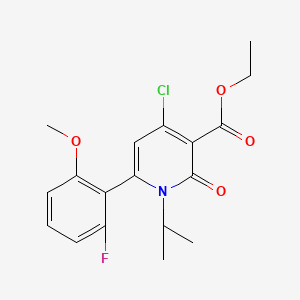
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)
